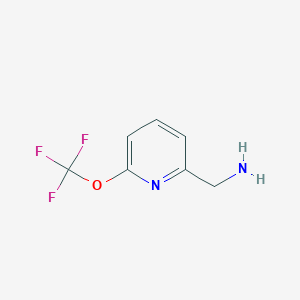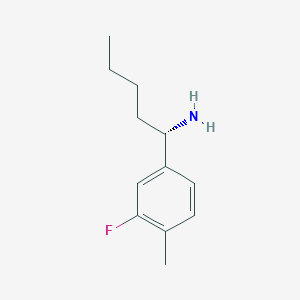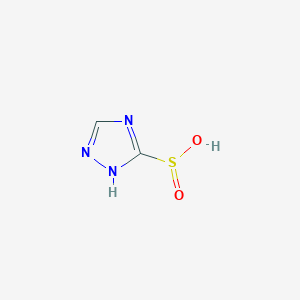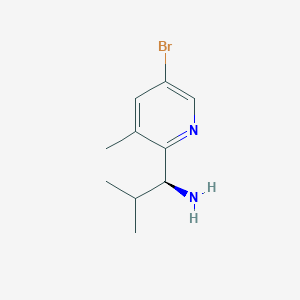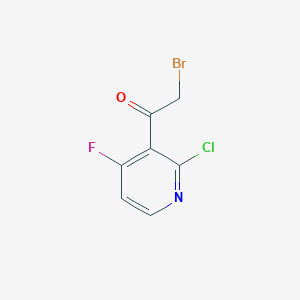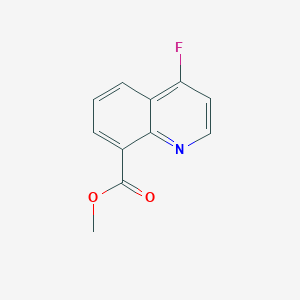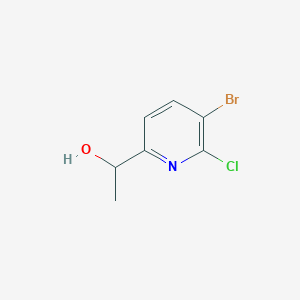
1-(5-Bromo-6-chloropyridin-2-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-6-chloropyridin-2-yl)ethanol is an organic compound belonging to the class of halogenated pyridines It is characterized by the presence of bromine and chlorine atoms on the pyridine ring, along with an ethanol group
Métodos De Preparación
The synthesis of 1-(5-Bromo-6-chloropyridin-2-yl)ethanol typically involves the halogenation of pyridine derivatives followed by the introduction of the ethanol group. One common method involves the reaction of 5-bromo-6-chloropyridine with ethylene oxide under controlled conditions to yield the desired product. Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-(5-Bromo-6-chloropyridin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler pyridine derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium carbonate, and various organometallic reagents.
Major Products: Depending on the reaction conditions and reagents used, the major products can include aldehydes, carboxylic acids, and substituted pyridines.
Aplicaciones Científicas De Investigación
1-(5-Bromo-6-chloropyridin-2-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of various chemicals and materials, including dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-6-chloropyridin-2-yl)ethanol is primarily related to its ability to interact with biological molecules. The presence of halogen atoms and the ethanol group allows it to form hydrogen bonds and other interactions with proteins and nucleic acids. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
1-(5-Bromo-6-chloropyridin-2-yl)ethanol can be compared with other halogenated pyridines, such as:
1-(5-Bromo-2-chloropyridin-4-yl)ethanol: Similar in structure but with different positions of halogen atoms, leading to variations in chemical reactivity and biological activity.
1-(3-Bromo-5-chloropyridin-2-yl)ethanol: Another isomer with distinct properties and applications.
1-(5-Bromo-3-fluoropyridin-2-yl)ethanol:
The uniqueness of this compound lies in its specific halogenation pattern and the presence of the ethanol group, which together confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H7BrClNO |
|---|---|
Peso molecular |
236.49 g/mol |
Nombre IUPAC |
1-(5-bromo-6-chloropyridin-2-yl)ethanol |
InChI |
InChI=1S/C7H7BrClNO/c1-4(11)6-3-2-5(8)7(9)10-6/h2-4,11H,1H3 |
Clave InChI |
HWHLIBKHMMEMKG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=C(C=C1)Br)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-6-methyl-1H-thieno[3,2-c]pyrazole](/img/structure/B12971497.png)

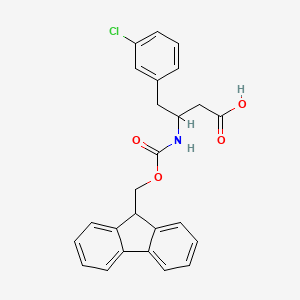
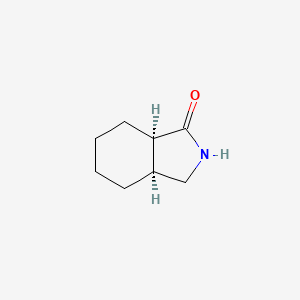
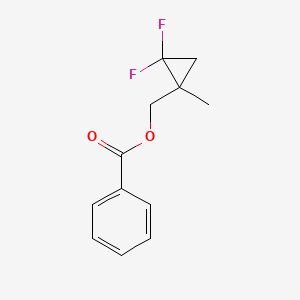
![Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12971518.png)
